molecular formula C43H72O5 B3026082 (11Z,11'Z,14Z,14'Z,17Z,17'Z)-11,14,17-eicosatrienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester CAS No. 960594-33-6

(11Z,11'Z,14Z,14'Z,17Z,17'Z)-11,14,17-eicosatrienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester

Cat. No.: B3026082
CAS No.: 960594-33-6
M. Wt: 669.0 g/mol
InChI Key: WPMYZFCSGMALHM-YTWBPVBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 1,3-Di-11(Z),14(Z),17(Z)-eicosatrienoyl glycerol, is a diacylglycerol that contains 11(Z),14(Z),17(Z)-eicosatrienoic acid . It is a type of lipid, specifically a glycerolipid .


Molecular Structure Analysis

The molecular formula of this compound is C43H72O5 . The InChI code is InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,41,44H,3-4,9-10,15-16,21-40H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- .


Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 669.0 . It is soluble in chloroform .

Scientific Research Applications

Biotechnological Production and Applications

Research has explored the biotechnological production of chemicals from biomass, highlighting lactic acid as a pivotal feedstock for green chemistry. This approach could potentially apply to the synthesis of complex organic compounds like the one mentioned, by utilizing biotechnological routes for their production and application in various fields, including materials science and bioengineering (Gao, Ma, & Xu, 2011).

Environmental Presence and Impact

The environmental presence and impact of fatty acid esters, including their detection in food categories and potential toxicity, have been reviewed. This research might indirectly relate to the environmental behavior and potential effects of the specified compound, underlining the importance of understanding its fate and impact if it were used in industries or biotechnologies (Gao, Li, Huang, & Yu, 2019).

Advanced Material Synthesis

The development of advanced materials through the synthesis of esters from phytogenic substrates using palladium catalysts shows the potential of using complex ester compounds in creating new materials with desirable properties. This could suggest applications for the eicosatrienoic acid ester in materials science, particularly in synthesizing polymers or biodegradable plastics (Sevostyanova & Batashev, 2023).

Nutritional and Health Applications

Though not directly related, research on the essential role of arachidonic acid in infant development suggests that complex fatty acids and their esters could have significant nutritional and therapeutic applications. This indicates potential research directions into the health benefits or nutritional value of the specified eicosatrienoic acid ester (Hadley, Ryan, Forsyth, Gautier, & Salem, 2016).

Safety and Hazards

This product is not for human or veterinary use . For more detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

(11Z,11’Z,14Z,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester plays a crucial role in biochemical reactions, particularly in lipid metabolism. This compound interacts with various enzymes, such as lipases and phospholipases, which catalyze the hydrolysis of diacylglycerols. The interaction with these enzymes leads to the release of free fatty acids and glycerol, which are essential for energy production and cellular signaling. Additionally, this compound may interact with proteins involved in lipid transport and storage, influencing lipid homeostasis within cells .

Cellular Effects

The effects of (11Z,11’Z,14Z,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, such as the protein kinase C (PKC) pathway, which is involved in regulating cell growth, differentiation, and apoptosis. It also affects gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of genes involved in lipid metabolism and inflammation. Furthermore, this compound impacts cellular metabolism by altering the balance between lipid synthesis and degradation .

Molecular Mechanism

At the molecular level, (11Z,11’Z,14Z,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, this compound can activate lipases, promoting the breakdown of triglycerides into free fatty acids and glycerol. It can also inhibit certain enzymes involved in lipid synthesis, reducing the production of new lipids. Additionally, this compound influences gene expression by binding to nuclear receptors, which regulate the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (11Z,11’Z,14Z,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, such as altered lipid metabolism and gene expression. These effects are often reversible upon removal of the compound, indicating its potential for use in transient modulation of cellular processes .

Dosage Effects in Animal Models

The effects of (11Z,11’Z,14,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve energy balance without causing adverse effects. At high doses, it may lead to toxic effects, such as liver damage and inflammation. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which its toxicity outweighs its benefits. These findings highlight the importance of dose optimization for therapeutic applications .

Metabolic Pathways

(11Z,11’Z,14,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and phospholipases, which catalyze the hydrolysis of diacylglycerols. This compound also affects metabolic flux by altering the balance between lipid synthesis and degradation, leading to changes in metabolite levels. Additionally, it may interact with cofactors that modulate enzyme activity, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, (11Z,11’Z,14,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it exerts its biological effects. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich regions such as cell membranes and lipid droplets. This localization is crucial for its role in modulating lipid metabolism and signaling .

Subcellular Localization

The subcellular localization of (11Z,11’Z,14,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester is primarily within lipid-rich compartments, such as the endoplasmic reticulum, lipid droplets, and cell membranes. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The compound’s activity and function are influenced by its subcellular localization, as it interacts with enzymes and receptors within these compartments to regulate lipid metabolism and signaling pathways .

Properties

IUPAC Name

[2-hydroxy-3-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,41,44H,3-4,9-10,15-16,21-40H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMYZFCSGMALHM-YTWBPVBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCC=CCC=CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(11Z,11'Z,14Z,14'Z,17Z,17'Z)-11,14,17-eicosatrienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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(11Z,11'Z,14Z,14'Z,17Z,17'Z)-11,14,17-eicosatrienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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(11Z,11'Z,14Z,14'Z,17Z,17'Z)-11,14,17-eicosatrienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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(11Z,11'Z,14Z,14'Z,17Z,17'Z)-11,14,17-eicosatrienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
Reactant of Route 5
(11Z,11'Z,14Z,14'Z,17Z,17'Z)-11,14,17-eicosatrienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
Reactant of Route 6
(11Z,11'Z,14Z,14'Z,17Z,17'Z)-11,14,17-eicosatrienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester

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